molecular formula C17H14ClN3O B5973942 N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide

N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B5973942
M. Wt: 311.8 g/mol
InChI Key: MYNZINXFAPRIMS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 2-chlorophenyl group and an imidazol-1-ylmethyl group, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNZINXFAPRIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

    Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with 4-(imidazol-1-ylmethyl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.

The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or imidazole derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide: shares structural similarities with other benzamide derivatives and imidazole-containing compounds.

    This compound: can be compared with compounds like and .

Uniqueness

  • The unique combination of the benzamide core with the 2-chlorophenyl and imidazol-1-ylmethyl groups imparts distinct chemical and biological properties to this compound.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.

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